molecular formula C12H18N2O B182132 1-(2-Methoxy-5-methylphenyl)piperazine CAS No. 105105-33-7

1-(2-Methoxy-5-methylphenyl)piperazine

Cat. No.: B182132
CAS No.: 105105-33-7
M. Wt: 206.28 g/mol
InChI Key: LBQDADYHTCZZCQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)piperazine is an organic compound with the molecular formula C12H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxy and methyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)piperazine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. The exact pathways and molecular targets are still under investigation, but its effects on these systems suggest potential therapeutic applications .

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substitution pattern on the phenyl ring, which can significantly impact its properties and applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQDADYHTCZZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 mg (0.016 mmol, 0.027 eq) Tris(dibenzylidene-acetone)dipalladium (0) (Pd2dba3), 27 mg (0.043 mmol, 0.072 eq) racemic-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl [(±)-BINAP] and 450 mg (1.38 mmol, 2.3 eq) cesium carbonate were combined in a microwave vial. 1.5 mL anhydrous toluene was added, followed by 121 mg (0.60 mmol, 1.0 eq) 2-bromo-4-methylanisole and 207 mg (2.40 mmol, 4.0 eq) piperazine. The vial was flushed with nitrogen prior to being microwaved at 140° C. for 30 minutes. The reaction mixture was diluted with 3.0 mL DMSO:methanol (1:1), filtered and purified by reverse-phase HPLC (2-99% CH3CN in 0.085% TFA (aq), 50 mL/min, 3×1.5 mL injected). Yield=83 mg (43%) of 1-(2-Methoxy-5-methyl-phenyl)-piperazine as a pale yellow oil (isolated as the mono-TFA salt);
[Compound]
Name
Tris(dibenzylidene-acetone)dipalladium (0)
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
121 mg
Type
reactant
Reaction Step Four
Quantity
207 mg
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

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